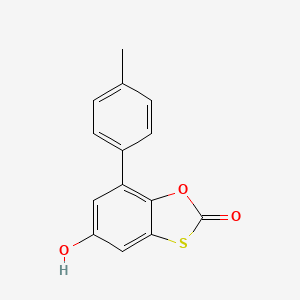

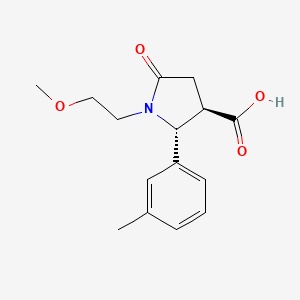

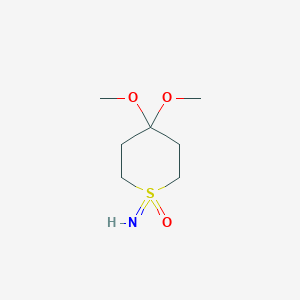

5-hydroxy-7-(4-methylphenyl)-2H-1,3-benzoxathiol-2-one

カタログ番号:

B2418459

分子量:

258.29 g/mol

InChIキー:

RUCVHWRDFXVMMU-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-hydroxy-7-(4-methylphenyl)-2H-1,3-benzoxathiol-2-one” is also known as Techtochrysin . It is an O-methylated flavone, a flavonoid isolated from Prunus cerasus, the sour cherry, a plant native to much of Europe and southwest Asia .

Synthesis Analysis

The 1 H-NMR and 13 C-NMR spectra of all prepared compounds are in total agreement with the suggested structures . The 1 H NMR spectra of compounds showed signals corresponding to hydrazide, sulfonamide, aromatic, and NH protons . DEPT experiments were employed to differentiate between secondary and quaternary carbons from primary and tertiary carbons .Molecular Structure Analysis

The molecular structure of “this compound” involves 7-Amino-4-methylcoumarin and Acetohydrazide . A number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction .Chemical Reactions Analysis

All reagents were used as received from commercially sources without further purification . Progress of reactions was monitored by thin layer chromatography (TLC) using glass plates pre-coated with silica gel . Melting points of the newly synthesized compounds were determined with a Stuart melting point apparatus and were uncorrected .Physical and Chemical Properties Analysis

Naphthoquinones are compounds present in several families of higher plants . Their molecular structures confer redox properties, and they are involved in multiple biological oxidative processes .科学的研究の応用

Synthesis and Chemical Properties

- 5-Hydroxy-1,3-benzoxathiole, a key intermediate in the synthesis of various 1,3-benzoxathiole derivatives, demonstrates potential for biological activities such as juvenoids, insecticides, and synergists for natural and synthetic insecticides (Degani, Dolci, & Fochi, 1980).

- Hindered phenolic 1,3-benzoxathioles, including derivatives of 5-hydroxy-7-(4-methylphenyl)-2H-1,3-benzoxathiol-2-one, have shown activities such as lowering lipid peroxidation, antisuperoxide inhibiting, and inhibiting 5-lipoxygenase, which are relevant in the development of treatments for asthma (Aizawa et al., 1990).

- The compound's derivatives have been evaluated for serotonin S2-receptor-blocking activity, indicating potential applications in neurological or psychiatric medicine (Sugihara et al., 1987).

Biological Activities and Applications

- Studies involving phenyl ether derivatives from marine-derived fungi have indicated strong antioxidant activities, suggesting potential applications in oxidative stress-related conditions (Xu et al., 2017).

- Research on 1,3-Benzoxathiol-2-one derivatives, similar in structure to the compound of interest, reveals insights into their reaction mechanisms, which can be vital for designing drugs with targeted chemical reactions (Konovalova et al., 2020).

- Hydrazone derivatives bearing 1, 3, 4- Oxadiazole, structurally related to this compound, have demonstrated antibacterial and enzyme inhibition activities, indicating potential for developing new antimicrobial agents (Rasool et al., 2015).

作用機序

Safety and Hazards

特性

IUPAC Name |

5-hydroxy-7-(4-methylphenyl)-1,3-benzoxathiol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3S/c1-8-2-4-9(5-3-8)11-6-10(15)7-12-13(11)17-14(16)18-12/h2-7,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCVHWRDFXVMMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C(=CC(=C2)O)SC(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

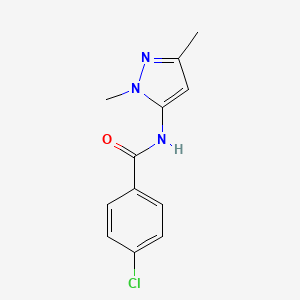

2-cyclohexyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidi...

Cat. No.: B2418377

CAS No.: 946335-69-9

3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyra...

Cat. No.: B2418378

CAS No.: 321522-24-1

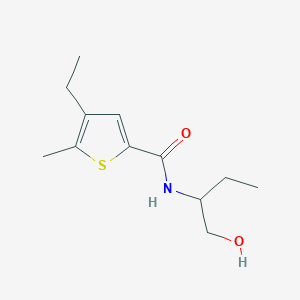

4-ethyl-N-(1-hydroxybutan-2-yl)-5-methylthiophene-2-car...

Cat. No.: B2418381

CAS No.: 1156974-58-1

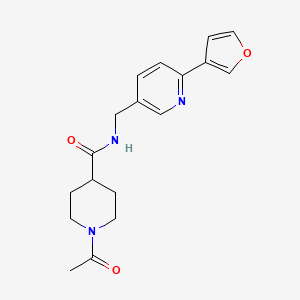

1-acetyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)piperidi...

Cat. No.: B2418383

CAS No.: 2034226-92-9

![2-cyclohexyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2418377.png)

![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B2418378.png)

![Methyl 3-[(2-chloroacetyl)amino]-3-cyclohexylpropanoate](/img/structure/B2418387.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2418388.png)

![2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2418390.png)

![(Z)-N-(5-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2418399.png)